N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a chemical compound known for its applications in various scientific fields. This compound is characterized by the presence of a triazole ring, a tert-butyl group, and a sulfanyl-acetamide moiety. It is often used in chemical biology experiments due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves the reaction of tert-butylamine with 1H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and cost-effectiveness. The reaction parameters are carefully monitored, and the product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazole derivatives.
Scientific Research Applications
N-tert-Butyl-2
Properties
Molecular Formula |
C8H14N4OS |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-tert-butyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C8H14N4OS/c1-8(2,3)11-6(13)4-14-7-9-5-10-12-7/h5H,4H2,1-3H3,(H,11,13)(H,9,10,12) |
InChI Key |
RNSNKGVZBHQYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.